N-(6-((4-(4-(furan-2-carbonyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
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Description
N-(6-((4-(4-(furan-2-carbonyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising due to their suitability demonstrated in docking studies .
Anticancer Potential
While not directly related to the compound , it’s worth noting that N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds showed promising results, highlighting the potential of piperazine-based derivatives in cancer research .
properties
IUPAC Name |
N-[6-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-14(25)20-16-6-7-17(22-21-16)29-13-3-5-18(26)23-8-10-24(11-9-23)19(27)15-4-2-12-28-15/h2,4,6-7,12H,3,5,8-11,13H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCCOHUUQAVYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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